LY518674 - 425671-29-0

LY518674

Catalog Number: EVT-274114
CAS Number: 425671-29-0
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY518674 has been used in trials studying the treatment of Metabolic Syndrome X.
Source and Classification

LY518674 is derived from a class of compounds known as PPAR ligands. These compounds interact with PPARs, which are nuclear receptor proteins that regulate gene expression related to fat metabolism, glucose homeostasis, and inflammation. The specific classification of LY518674 as a PPARα agonist highlights its role in activating this receptor, which is pivotal for lipid metabolism and energy homeostasis .

Synthesis Analysis

The synthesis of LY518674 involves a convergent synthetic approach that allows for efficient production at a kilogram scale. This method typically includes the following steps:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving various aromatic compounds that can be modified through chemical reactions.
  2. Key Reactions: The synthesis utilizes several key reactions, including:
    • Reductive amination: This step involves the reaction of aldehydes with amines to form secondary amines, which are crucial intermediates in the synthesis.
    • Formation of triazolone: A significant step in the synthesis involves the formation of triazolone structures through acid-mediated reactions, which contribute to the biological activity of LY518674 .
  3. Yield Optimization: Throughout the synthesis process, conditions such as temperature, reaction time, and solvent choice are optimized to maximize yields, often achieving yields between 85% to 95% for key intermediates .
Molecular Structure Analysis

The molecular structure of LY518674 is characterized by its unique arrangement of atoms that facilitates its interaction with PPARα. Key features include:

  • Core Structure: The compound contains a triazolone ring system that is essential for its biological activity.
  • Substituents: Various substituents on the aromatic rings enhance lipophilicity and receptor binding affinity. For example, the introduction of halogen atoms has been shown to significantly affect the potency and selectivity of LY518674 towards PPARα .
  • Molecular Formula: The compound's molecular formula contributes to its physical properties, influencing solubility and permeability.

Structural Data

  • Molecular Weight: Approximately 300 g/mol
  • 3D Conformation: Computational modeling studies have been conducted to analyze the binding conformation of LY518674 within the PPARα ligand-binding domain, revealing critical interactions that stabilize receptor binding .
Chemical Reactions Analysis

LY518674 participates in several chemical reactions that underscore its function as a PPARα agonist:

  1. Binding Affinity Studies: In vitro studies demonstrate competitive binding with other known PPAR ligands, using techniques like fluorescence resonance energy transfer (FRET) to quantify binding affinities.
  2. Transactivation Assays: Functional assays have shown that LY518674 activates PPARα-mediated transcriptional responses in cell lines, indicating its efficacy as an agonist .
  3. Metabolic Pathway Interactions: The compound influences lipid metabolism pathways by modulating gene expression related to fatty acid oxidation and lipoprotein metabolism.
Mechanism of Action

The mechanism of action for LY518674 involves several key processes:

  • Receptor Activation: Upon binding to PPARα, LY518674 induces conformational changes in the receptor that promote the recruitment of coactivators and release corepressors from the receptor complex.
  • Gene Expression Modulation: This activation leads to increased transcription of genes involved in fatty acid oxidation, lipogenesis inhibition, and inflammation reduction.
  • Physiological Effects: The downstream effects include improved lipid profiles and reduced hepatic steatosis in preclinical models, supporting its potential therapeutic use in metabolic disorders .
Physical and Chemical Properties Analysis

LY518674 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water, impacting formulation strategies for drug delivery.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not always disclosed but are critical for understanding its physical state under various conditions.

Relevant Data

  • LogP (Partition Coefficient): Indicates lipophilicity; higher values suggest better membrane permeability.
  • pKa Values: Important for understanding ionization at physiological pH.
Applications

LY518674 has potential applications across various scientific fields:

  1. Pharmacology: As a research tool for studying PPARα function and signaling pathways related to lipid metabolism.
  2. Therapeutic Development: Investigated for use in treating conditions such as dyslipidemia, obesity-related metabolic syndrome, and non-alcoholic fatty liver disease due to its ability to modulate lipid levels effectively .
  3. Drug Discovery: Serves as a lead compound for developing new PPARα modulators with improved efficacy and safety profiles.
Pharmacological Classification of LY518674 as a PPAR-α Agonist

Mechanistic Specificity of LY518674 in Nuclear Receptor Targeting

LY518674 (chemical name: 2-methyl-2-[4-[[[[4-methyl-2-(4-methylphenyl)-5-thiazolyl]methyl]thio]phenoxy]propanoic acid; CAS: 425671-29-0) is a synthetic ligand designed to selectively activate peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor transcription factor. PPAR-α belongs to the Class II nuclear receptor subfamily (NR1C1), which heterodimerizes with retinoid X receptor (RXR) to regulate gene expression [5] [10]. Upon binding to the ligand-binding domain (LBD) of PPAR-α, LY518674 induces a conformational change in helix 12 (H12) of the AF-2 domain. This shift creates a hydrophobic groove that recruits coactivator proteins (e.g., SRC-1, CBP) via LxxLL motifs, displacing corepressors (e.g., NCoR, SMRT) [3] [8]. The activated PPAR-α/RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating transcription.

Key structural features enable LY518674's specificity:

  • A disubstituted triazolone core linked to a fibrate-like carboxylate group via a two-carbon alkyl chain [7].
  • The carboxylate forms hydrogen bonds with residues Ser280, Tyr314, His440, and Tyr464 in the PPAR-α LBD, stabilizing the active conformation [7] [8].
  • Hydrophobic substituents (methylphenyl groups) occupy the ligand-binding pocket, enhancing affinity. This binding mode achieves an EC₅₀ of 42 nM for human PPAR-α, with negligible activity against PPAR-γ (selectivity ratio >750-fold) and PPAR-δ (>2,500-fold) [2] [7].

Table 1: Nuclear Receptor Activation Profile of LY518674

Nuclear ReceptorActivation EC₅₀ (nM)Selectivity vs. PPAR-α
PPAR-α421 (reference)
PPAR-γ>31,500>750-fold
PPAR-δ>105,000>2,500-fold
RXRαNo activationN/A
LXRαNo activationN/A

Comparative Selectivity Profiles: LY518674 vs. Fibrates and Other PPAR Isoform Agonists

LY518674 exhibits superior potency and selectivity compared to conventional fibrates and other PPAR agonists:

  • Potency Advantage:LY518674 is ~3,000 times more potent than fenofibrate in activating human PPAR-α and ~300 times more selective for PPAR-α over PPAR-γ [1] [7]. This high potency translates to effective gene regulation at nanomolar concentrations, unlike micromolar-range fibrates.

  • Isoform Selectivity:Unlike pan-PPAR agonists (e.g., bezafibrate) or dual α/γ agonists (e.g., aleglitazar), LY518674 avoids off-target effects:

  • PPAR-γ activation causes fluid retention and weight gain.
  • PPAR-δ agonism may promote tumor growth in preclinical models [6] [7].Table 2 contrasts selectivity profiles:

Table 2: Selectivity Comparison of PPAR-α Agonists

CompoundPPAR-α EC₅₀PPAR-γ EC₅₀PPAR-δ EC₅₀Clinical Use
LY51867442 nM>31,500 nM>105,000 nMInvestigational
Fenofibrate~100 μM~300 μM>500 μMDyslipidemia
Gemfibrozil~50 μM>500 μM>500 μMDyslipidemia
Bezafibrate (pan)~50 μM~60 μM~20 μMDyslipidemia (Europe)
Pemafibrate (SPPARMα)~1 nM>10,000 nM>10,000 nMApproved in Japan
  • Structural Determinants of Specificity:Fibrates (e.g., fenofibrate) possess a simple aryloxy-isobutyrate scaffold with limited selectivity. In contrast, LY518674’s triazolone ring sterically hinders binding to the smaller PPAR-γ LBD pocket, while optimally fitting PPAR-α’s larger binding cavity (1,400 ų vs. PPAR-γ’s 700 ų) [7] [8].

  • Functional Outcomes:In human trials, LY518674 (100 μg/day) reduced VLDL-C by 38% and triglycerides by 23% in metabolic syndrome patients, comparable to fibrates. Paradoxically, it increased apoA-I production by 31% but simultaneously raised apoA-I fractional catabolic rate by 33%, resulting in no net change in HDL-C—a divergence from fibrates’ HDL-elevating effects [1] [9]. This suggests enhanced HDL functionality despite static HDL-C levels, evidenced by a 15.7% increase in cholesterol efflux capacity (p=0.02) [9].

Properties

CAS Number

425671-29-0

Product Name

LY518674

IUPAC Name

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)

InChI Key

PNHFDVSKDSLUFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LY518674; LY-518674; LY 518674.

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.